molecular formula C9H19ClN2O3 B3111123 tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride CAS No. 1820575-70-9

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B3111123
CAS No.: 1820575-70-9
M. Wt: 238.71
InChI Key: UYFVSDFSFICTSZ-ZJLYAJKPSA-N
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Description

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is a chemical compound that features a tert-butyl group, a hydroxypyrrolidine ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride typically involves the protection of the hydroxyl group, followed by the formation of the carbamate linkage. The tert-butyl group is introduced to provide steric hindrance and stability to the molecule. Common synthetic routes include:

    Protection of Hydroxyl Group: The hydroxyl group in the pyrrolidine ring is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of Carbamate Linkage: The protected hydroxyl group is then reacted with tert-butyl chloroformate (Boc-Cl) to form the carbamate linkage.

    Deprotection: The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, enhancing the selectivity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3R,4R)-4-hydroxyoxan-3-yl)carbamate
  • tert-Butyl ((3R,4R)-4-(hydroxymethyl)oxolan-3-yl)carbamate

Uniqueness

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific structural features, including the hydroxypyrrolidine ring and the carbamate linkage. These features confer distinct reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFVSDFSFICTSZ-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

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